molecular formula C12H18ClN B15257640 2-[4-(Propan-2-yl)phenyl]cyclopropan-1-amine hydrochloride

2-[4-(Propan-2-yl)phenyl]cyclopropan-1-amine hydrochloride

Cat. No.: B15257640
M. Wt: 211.73 g/mol
InChI Key: SIPAOEIOLBPKJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Propan-2-yl)phenyl]cyclopropan-1-amine hydrochloride (CAS: 1820575-10-7, referred to as the "target compound") is a cyclopropane-containing amine derivative with a 4-isopropylphenyl substituent. The cyclopropane ring introduces significant structural rigidity, which can enhance binding specificity in pharmacological applications . The hydrochloride salt improves aqueous solubility, making it suitable for formulation in drug development. Its structural uniqueness lies in the combination of a strained cyclopropane ring and a bulky hydrophobic isopropyl group, which may influence receptor interactions and metabolic stability .

Properties

Molecular Formula

C12H18ClN

Molecular Weight

211.73 g/mol

IUPAC Name

2-(4-propan-2-ylphenyl)cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C12H17N.ClH/c1-8(2)9-3-5-10(6-4-9)11-7-12(11)13;/h3-6,8,11-12H,7,13H2,1-2H3;1H

InChI Key

SIPAOEIOLBPKJC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2CC2N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Propan-2-yl)phenyl]cyclopropan-1-amine hydrochloride typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-isopropylbenzyl chloride with cyclopropylamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Propan-2-yl)phenyl]cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclopropane ring or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various functional groups such as halides, alkyl groups, or hydroxyl groups.

Scientific Research Applications

2-[4-(Propan-2-yl)phenyl]cyclopropan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(Propan-2-yl)phenyl]cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act as an agonist or antagonist at certain receptors, influencing physiological responses.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Cyclopropan-1-amine Hydrochloride Derivatives

Compound Name (CAS or Reference) Substituents/Modifications Molecular Formula (if available) Key Properties/Applications Evidence ID
Target compound (1820575-10-7) 4-Isopropylphenyl, cyclopropane ring Likely C₁₂H₁₆ClN Rigid structure; hydrophobic interactions
rac-(1R,2S)-2-(2-chloro-6-fluorophenyl) analog (1820574-11-5) 2-Cl, 6-F substituents on phenyl - Electron-withdrawing groups may reduce bioavailability
trans-2-(2-methylphenyl) analog (1820572-17-5) 2-Methylphenyl, trans-cyclopropane configuration - Steric hindrance from methyl group; stereospecific activity
rac-(1R,2S)-2-(2,6-dichlorophenyl) analog (1820581-31-4) 2,6-Dichlorophenyl - Increased hydrophobicity; potential toxicity concerns
2-{[4-(Trifluoromethyl)phenyl]methyl} analog (American Elements) 4-Trifluoromethylphenylmethyl group - Strong electron-withdrawing effects; enhanced metabolic stability
2-(4-(Difluoromethoxy)phenyl) analog (10-F699128) 4-Difluoromethoxyphenyl - Improved resistance to oxidative metabolism
(1R,2R)-2-methyl-1-[4-(propan-2-yl)phenyl] analog (1820581-19-8) Additional methyl on cyclopropane - Stereochemical variation; altered receptor binding
1-(4-Fluorophenyl)-2-methylpropan-1-amine HCl (1803588-71-7) Branched propan-1-amine, 4-fluorophenyl C₁₀H₁₅ClFN Flexible chain; potential CNS activity
2-(4-Fluorophenyl)propan-2-amine HCl (1216563-60-8) Tertiary amine, 4-fluorophenyl C₉H₁₃ClFN Lack of cyclopropane; reduced rigidity

Key Findings:

Substituent Effects: Electron-Withdrawing Groups (e.g., Cl, F, CF₃): Compounds like the 2,6-dichlorophenyl () and trifluoromethylphenylmethyl () analogs exhibit increased hydrophobicity and metabolic stability but may face toxicity or reduced solubility.

Stereochemical Influence :

  • The (1R,2R)-2-methyl analog () demonstrates how stereochemistry can alter receptor affinity, highlighting the importance of enantiopure synthesis in drug development.

Structural Rigidity :

  • Cyclopropane-containing derivatives (e.g., target compound, ) show greater conformational restraint than flexible analogs like 2-(4-fluorophenyl)propan-2-amine (), which may impact pharmacokinetics.

Fluorination Trends :

  • Fluorinated compounds () often exhibit enhanced blood-brain barrier penetration and metabolic stability, though this varies with substitution patterns.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.